molecular formula C4H7BrO2Zn B2371223 3-Methoxy-3-oxopropylzinc bromide CAS No. 193819-99-7

3-Methoxy-3-oxopropylzinc bromide

Cat. No. B2371223
CAS RN: 193819-99-7
M. Wt: 232.38
InChI Key: BUWIPEBRHJCVQU-UHFFFAOYSA-M
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Description

3-Methoxy-3-oxopropylzinc bromide is a chemical compound that has shown promise as a versatile tool in synthetic chemistry. It is available as a 0.50 M solution in THF .


Molecular Structure Analysis

The molecular formula of 3-Methoxy-3-oxopropylzinc bromide is C4H7BrO2Zn. The InChI code is 1S/C4H7O2.BrH.Zn/c1-3-4(5)6-2;;/h1,3H2,2H3;1H;/q;;+1/p-1 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Methoxy-3-oxopropylzinc bromide are not detailed in the search results, similar compounds have been used in various reactions. For instance, 3-Ethoxy-3-oxopropylzinc bromide has been used in the synthesis of γ-keto esters from aryl chlorides and the synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) (DABSO) and alkyl halides .


Physical And Chemical Properties Analysis

3-Methoxy-3-oxopropylzinc bromide is a solution with a concentration of 0.50 M in THF . It has a molecular weight of 232.39 . The density of a similar compound, 3-Ethoxy-3-oxopropylzinc bromide, is 0.972 g/mL at 25 °C .

Safety and Hazards

3-Methoxy-3-oxopropylzinc bromide is classified as dangerous, with hazard statements including H225, H302, H314, H335, H351 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

3-Methoxy-3-oxopropylzinc bromide is a reagent used in various chemical reactions . The primary targets of this compound are the reactant molecules in the chemical reactions where it is used. The role of this compound is to facilitate the transformation of these reactants into the desired products.

Mode of Action

The mode of action of 3-Methoxy-3-oxopropylzinc bromide involves its interaction with the reactant molecules. It acts as a nucleophile, donating electrons to electrophilic centers in the reactant molecules. This interaction leads to the formation of new chemical bonds and the generation of the reaction products .

Biochemical Pathways

As a chemical reagent, 3-Methoxy-3-oxopropylzinc bromide is involved in various synthetic pathways. For example, it can be used in the synthesis of γ-keto esters from aryl chlorides . It can also participate in the synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides . These pathways lead to the formation of complex organic compounds from simpler precursors.

Result of Action

The result of the action of 3-Methoxy-3-oxopropylzinc bromide is the transformation of reactant molecules into the desired products. This transformation is achieved through the formation of new chemical bonds, facilitated by the nucleophilic properties of the compound .

Action Environment

The action of 3-Methoxy-3-oxopropylzinc bromide is influenced by various environmental factors. For instance, the compound is typically stored at low temperatures (2-8°C) to maintain its stability . The presence of moisture or oxygen can lead to degradation of the compound, reducing its efficacy. Furthermore, the compound’s reactivity can be influenced by the solvent in which it is dissolved, with polar aprotic solvents like tetrahydrofuran (THF) often being used .

properties

IUPAC Name

bromozinc(1+);methyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O2.BrH.Zn/c1-3-4(5)6-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJFIDGHJCQXQP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[CH2-].[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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